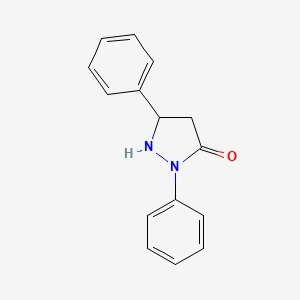
2,5-Diphenyl-3-pyrazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-3-pyrazolidinone is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at different positions. This compound is part of the pyrazolidinone family, known for their diverse pharmacological activities and industrial applications. The presence of phenyl groups at the 2 and 5 positions enhances its chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Diphenyl-3-pyrazolidinone can be synthesized through various methods. One common approach involves the cyclization of α,β-unsaturated esters with hydrazine hydrate under mild conditions . Another method includes the reaction of chalcones with hydrazines, diazo compounds, or hydrazones . These reactions typically occur under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production often employs greener and more economical synthesis strategies. For instance, using metal catalysts or Huisgen zwitterions can enhance the yield and reduce the environmental impact . The choice of method depends on the desired purity and application of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diphenyl-3-pyrazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazolidinediones.
Reduction: Reduction reactions can yield dihydropyrazolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolidinones, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,5-Diphenyl-3-pyrazolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is employed in the production of dyes and as a precursor for various agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-3-pyrazolidinone involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.
Comparación Con Compuestos Similares
Phenylbutazone: Another pyrazolidinone derivative with anti-inflammatory properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor used as an anti-inflammatory drug.
Rimonabant: An antiobesity agent with a pyrazoline core structure.
Uniqueness: 2,5-Diphenyl-3-pyrazolidinone is unique due to its specific substitution pattern, which enhances its stability and biological activity compared to other pyrazolidinone derivatives. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
14776-43-3 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2,5-diphenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
Clave InChI |
RAQBOVMWAGOKDG-UHFFFAOYSA-N |
SMILES canónico |
C1C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12912156.png)

![Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane](/img/structure/B12912166.png)
![Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12912171.png)



![Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12912190.png)

![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)
![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)

![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)
